

D-Psicose: A Comprehensive Technical Review of Safety and Toxicological Studies

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-Psicose, also known as D-Allulose, is a rare sugar with growing interest as a low-calorie sugar substitute. This technical guide provides an in-depth review of the available safety and toxicological data on **D-Psicose**, focusing on key studies and their methodologies. The comprehensive evaluation of acute, sub-chronic, and chronic toxicity studies in animal models, alongside human clinical data, indicates a favorable safety profile. **D-Psicose** is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration (FDA) for use as a food ingredient.[1][2] This document summarizes critical quantitative data, details experimental protocols from pivotal studies, and presents visual workflows to facilitate a thorough understanding of the safety assessment of **D-Psicose**.

Acute Toxicity

Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single high-dose exposure. For **D-Psicose**, these studies have consistently demonstrated a very low order of acute toxicity.

Quantitative Data



Species	Route of Administration	LD50	Reference
Rat (Wistar)	Oral	16 g/kg body weight	[3]

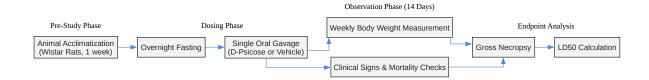
Table 1: Acute Toxicity of **D-Psicose**. The LD50 (Lethal Dose, 50%) is the dose required to be lethal for 50% of the tested population.

Experimental Protocol: Acute Oral Toxicity Study in Rats

The protocol for determining the acute oral toxicity of **D-Psicose** typically follows established guidelines, such as those from the Organization for Economic Co-operation and Development (OECD).

- Test Animals: Male Wistar rats are commonly used.[3]
- Acclimatization: Animals are acclimatized to laboratory conditions for a period of at least one week prior to the study.
- Housing: Rats are housed in controlled environmental conditions with a 12-hour light/dark cycle and access to standard chow and water ad libitum, except for a brief fasting period before dosing.
- Dosing: A single high dose of **D-Psicose** (e.g., up to 16 g/kg body weight) is administered via oral gavage. A control group receives the vehicle (typically water).[3]
- Observation Period: Animals are observed for clinical signs of toxicity and mortality at regular intervals for 14 days post-administration.
- Parameters Monitored: Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Body weights are recorded weekly.
- Necropsy: At the end of the observation period, all animals are euthanized and subjected to a gross necropsy.





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Experimental workflow for an acute oral toxicity study.

Sub-chronic and Chronic Toxicity

Repeated-dose toxicity studies are crucial for evaluating the potential adverse effects of a substance following prolonged exposure. **D-Psicose** has been evaluated in both 90-day (subchronic) and longer-term (chronic) studies in rats.

Ouantitative Data

Study Duration	Species	NOAEL	Key Findings	Reference
90-Day	Rat (Wistar)	5,000 mg/kg bw/day	No important compound-related changes.	[4]
12-18 Months	Rat (Wistar)	1,280 mg/kg bw/day (3% in diet)	No adverse effects observed. Increased relative weights of liver and kidney without pathological findings.	[3]



Table 2: Sub-chronic and Chronic Toxicity of **D-Psicose**. NOAEL (No-Observed-Adverse-Effect Level) is the highest dose at which there was no statistically or biologically significant increase in the frequency or severity of adverse effects.

Experimental Protocol: 90-Day Oral Toxicity Study in Rats

- Test Animals: Young, healthy Wistar rats are typically used.
- Group Allocation: Animals are randomly assigned to control and treatment groups. A
 common design includes a control group (receiving standard diet or diet with sucrose) and
 multiple dose groups of **D-Psicose** administered in the diet.[4]
- Diet Preparation: D-Psicose is incorporated into the standard rodent diet at various concentrations.
- Administration: The test substance is administered daily through the diet for 90 days.
- Observations: Daily clinical observations and weekly measurements of body weight and food consumption are performed.
- Clinical Pathology: Towards the end of the study, blood samples are collected for hematology and clinical chemistry analysis. Urine samples are also collected for urinalysis.
- Pathology: At termination, all animals undergo a full necropsy. Organ weights are recorded, and a comprehensive set of tissues is collected for histopathological examination.



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Experimental workflow for a 90-day oral toxicity study.



Genotoxicity

Genotoxicity assays are performed to assess the potential of a substance to damage genetic material. A standard battery of tests is typically required to evaluate different endpoints, including gene mutations, and structural and numerical chromosome aberrations. **D-Psicose** has been found to be non-genotoxic in a standard battery of tests.[1][3] While the full study reports are not publicly available, the methodologies for these standard assays are well-established.

Bacterial Reverse Mutation Assay (Ames Test)

This test evaluates the potential of a substance to induce gene mutations in bacteria.

- Principle: Histidine-dependent strains of Salmonella typhimurium and a tryptophandependent strain of Escherichia coli are used. The assay detects mutations that restore the functional capability of the bacteria to synthesize the essential amino acid, allowing them to grow on a minimal medium.
- Methodology:
 - Strains: A set of bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and
 E. coli WP2 uvrA) is selected to detect different types of mutations.
 - Metabolic Activation: The assay is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.
 - Exposure: The bacterial strains are exposed to various concentrations of **D-Psicose**, a
 vehicle control, and positive controls in the presence and absence of the S9 mix.
 - Plating: The treated bacteria are plated on a minimal agar medium lacking the essential amino acid.
 - Incubation: Plates are incubated for 48-72 hours.
 - Evaluation: The number of revertant colonies is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the vehicle control.



In Vitro Micronucleus Assay

This assay detects damage to chromosomes or the mitotic apparatus in mammalian cells.

- Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.
- Methodology:
 - Cell Culture: Mammalian cells (e.g., human peripheral blood lymphocytes or a suitable cell line) are cultured.
 - Exposure: The cells are exposed to at least three concentrations of **D-Psicose**, a vehicle control, and positive controls, both with and without metabolic activation (S9).
 - Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.
 - Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain.
 - Scoring: The frequency of micronuclei in binucleated cells is determined by microscopic analysis. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.

In Vivo Chromosomal Aberration Assay

This test assesses the potential of a substance to induce structural chromosomal aberrations in the bone marrow cells of rodents.

- Principle: The assay detects clastogenic effects (chromosome breakage) in the somatic cells
 of a living animal.
- Methodology:
 - Test Animals: Typically, mice or rats are used.



- Dosing: Animals are administered **D-Psicose**, a vehicle control, and a positive control, usually via oral gavage or intraperitoneal injection.
- Metaphase Arrest: A spindle inhibitor (e.g., colchicine) is administered prior to euthanasia to arrest cells in metaphase.
- Bone Marrow Collection: Bone marrow is collected from the femurs.
- Slide Preparation: The bone marrow cells are processed to prepare chromosome spreads on microscope slides.
- Analysis: Metaphase spreads are analyzed for structural chromosomal aberrations. The number and types of aberrations are recorded. A significant increase in the percentage of cells with aberrations in the treated groups compared to the control group indicates a clastogenic effect.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Understanding the ADME profile of a substance is essential for interpreting toxicological data and assessing its safety.

Summary of Findings

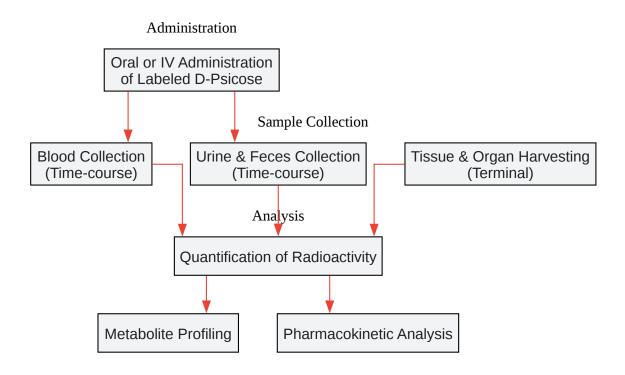
Studies in both rats and humans have shown that **D-Psicose** is partially absorbed from the gastrointestinal tract and is largely excreted unchanged in the urine.[5] It is poorly metabolized and therefore contributes very little to energy intake.[5]

Experimental Protocol: ADME Study in Rats

- Test Substance: Radiolabeled **D-Psicose** (e.g., ¹⁴C-labeled) is often used to facilitate tracking.
- Administration: A single dose of labeled **D-Psicose** is administered to rats via oral gavage or intravenous injection.



- Sample Collection: Blood, urine, and feces are collected at various time points. At the end of the study, tissues and organs are collected.
- Analysis: The concentration of the radiolabel is measured in all collected samples to determine the extent and rate of absorption, the pattern of distribution, the metabolic profile, and the routes and rate of excretion.



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Experimental workflow for an ADME study.

Conclusion

The extensive toxicological evaluation of **D-Psicose**, encompassing acute, sub-chronic, and chronic studies, as well as a comprehensive assessment of its genotoxic potential and ADME properties, supports its safety for human consumption at intended use levels. The high LD50 value indicates a very low level of acute toxicity. Long-term studies have established a high



NOAEL, with no significant adverse effects observed even with chronic exposure. Furthermore, **D-Psicose** has been shown to be non-genotoxic. Its poor metabolism and rapid excretion contribute to its low caloric value and favorable safety profile. The collective evidence strongly supports the conclusion that **D-Psicose** is a safe sugar substitute for its intended uses in food.

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